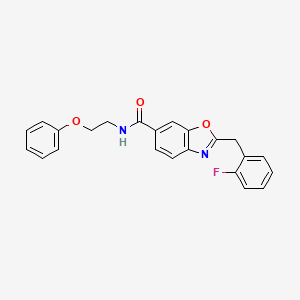![molecular formula C19H19ClFN3O3 B4931321 4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-CHLORO-2-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4931321.png)
4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(4-CHLORO-2-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, a piperazine ring, and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the piperazine moiety, and the final coupling with the carboxamide group. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, as well as various protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole ring and have been studied for their anticancer properties.
Pinacol Boronic Esters: These esters are valuable in organic synthesis and share some structural similarities.
Uniqueness
4-[(2H-13-Benzodioxol-5-yl)methyl]-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3/c20-14-2-3-16(15(21)10-14)22-19(25)24-7-5-23(6-8-24)11-13-1-4-17-18(9-13)27-12-26-17/h1-4,9-10H,5-8,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPMUYCBZOREHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=C(C=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-chloro-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)
![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)

![2-[[2-(4-Chlorophenyl)quinazolin-4-yl]amino]-4-methylphenol;hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![2-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B4931282.png)


![1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4931328.png)
![5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4931331.png)
![2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4931341.png)


